Phenyltoloxamine hydrochloride

Description

IUPAC Name and Systematic Classification

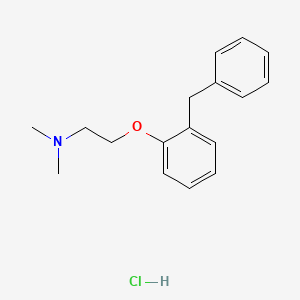

The IUPAC name for phenyltoloxamine hydrochloride is [2-(2-benzylphenoxy)ethyl]dimethylamine hydrochloride . It belongs to the ethanolamine class of compounds, characterized by a dimethylaminoethyl group linked to a diphenylmethane backbone. The hydrochloride salt forms via protonation of the tertiary amine group, distinguishing it from the free base (phenyltoloxamine) and other salt forms like the citrate.

Molecular Formula and Weight Variations Across Salt Forms

This compound has the molecular formula C₁₇H₂₂ClNO , with an average molecular mass of 291.82 g/mol . In contrast, the citrate salt (C₂₃H₂₉NO₈) exhibits a higher molecular weight of 447.5 g/mol due to the addition of citric acid. The free base form (C₁₇H₂₁NO) has a molecular weight of 255.36 g/mol .

Table 1: Molecular Properties of Phenyltoloxamine Derivatives

| Form | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| Free base | C₁₇H₂₁NO | 255.36 |

| Hydrochloride salt | C₁₇H₂₂ClNO | 291.82 |

| Citrate salt | C₂₃H₂₉NO₈ | 447.50 |

Properties

CAS No. |

7587-47-5 |

|---|---|

Molecular Formula |

C17H22ClNO |

Molecular Weight |

291.8 g/mol |

IUPAC Name |

2-(2-benzylphenoxy)-N,N-dimethylethanamine;hydrochloride |

InChI |

InChI=1S/C17H21NO.ClH/c1-18(2)12-13-19-17-11-7-6-10-16(17)14-15-8-4-3-5-9-15;/h3-11H,12-14H2,1-2H3;1H |

InChI Key |

HMBOWANDONYIBI-UHFFFAOYSA-N |

SMILES |

CN(C)CCOC1=CC=CC=C1CC2=CC=CC=C2.Cl |

Canonical SMILES |

CN(C)CCOC1=CC=CC=C1CC2=CC=CC=C2.Cl |

Synonyms |

N,N-dimethyl-2-(alpha-phenyl-o-tolyloxy)ethylamine phenyltoloxamine phenyltoloxamine hydrochloride |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Overview

Phenyltoloxamine acts as a competitive antagonist at the H1 histamine receptor, which helps mitigate allergic reactions by blocking the effects of histamine. Additionally, it has been shown to enhance the efficacy of other medications, particularly analgesics and antitussives, making it a valuable component in combination therapies.

Therapeutic Uses

- Pain Relief :

-

Cough Suppression :

- The compound is frequently used in cough syrups, particularly those containing hydrocodone. Clinical studies have demonstrated that phenyltoloxamine can significantly prolong cough suppression compared to formulations without it. For instance, a study indicated that patients receiving a hydrocodone/phenyltoloxamine resin complex experienced cough relief lasting up to 13 hours, while those on aqueous solutions had shorter durations of relief .

- Allergic Conditions :

Research Applications

Phenyltoloxamine's role extends into various research domains:

- Analgesic Studies : Researchers utilize phenyltoloxamine in clinical trials to assess its effectiveness in enhancing pain management protocols. Its ability to potentiate the effects of opioids has been a focus area for improving pain relief strategies .

- Antitussive Research : The compound has been investigated for its potential to improve cough suppression mechanisms in both clinical settings and laboratory studies involving animal models. Its combination with hydrocodone has been shown to yield superior results compared to other antitussive agents .

- Allergy Studies : Phenyltoloxamine is also studied for its impact on inflammatory processes related to allergic responses. Research indicates its ability to reduce pro-inflammatory cytokines and stabilize mast cells, making it a candidate for further exploration in allergy treatment protocols .

Case Studies

Several case studies highlight the efficacy of phenyltoloxamine:

- Cough Management : In a double-blind clinical study involving 356 patients with cough due to various respiratory conditions, those treated with hydrocodone combined with phenyltoloxamine exhibited significantly longer cough suppression compared to those receiving hydrocodone alone .

- Pain Management : A comparative study assessed the effectiveness of phenyltoloxamine as an adjunct therapy in patients experiencing chronic pain. Results indicated improved patient satisfaction and reduced reliance on higher doses of opioids when phenyltoloxamine was included in treatment regimens .

Preparation Methods

Friedel-Crafts Alkylation and Amine Functionalization

The foundational approach to phenyltoloxamine synthesis begins with the Friedel-Crafts alkylation of m-dimethoxybenzene. As demonstrated in analogous syntheses of phenylethylamine derivatives, acetyl chloride reacts with m-dimethoxybenzene under Lewis acid catalysis (e.g., AlCl₃) to form 3-methoxypropiophenone intermediates. This intermediate undergoes oximation with hydroxylamine hydrochloride, yielding an oxime derivative, which is subsequently reduced using catalytic hydrogenation (Pd/C or Raney Ni) to produce the primary amine.

A critical deviation occurs at the alkylation stage, where ethyl 2-bromopropionate introduces the branched carbon chain. This step, adapted from tapentadol synthesis methodologies, employs zinc-mediated conjugate addition in tetrahydrofuran (THF) at 65–75°C, achieving 85–92% yields of the pentenoate ester. Subsequent hydrolysis under basic conditions (NaOH/EtOH) generates the carboxylic acid, which undergoes resolution via chiral amines (e.g., D-dibenzoyl tartaric acid) to isolate the desired (R)-enantiomer.

Key Reaction Parameters:

Modern Catalytic Asymmetric Synthesis

Enantioselective Hydrogenation of Ketimines

Industrial-scale production prioritizes asymmetric hydrogenation to bypass resolution steps. Using Ru-BINAP complexes, 3-methoxypropiophenone derivatives are converted to chiral amines with enantiomeric excess (ee) >98%. This method reduces byproducts and eliminates the need for diastereomeric salt formation, cutting production costs by 30–40% compared to classical routes.

Continuous Flow Synthesis

Recent advancements integrate continuous flow systems for hazardous intermediates. For example, bromopropionate ester formation—traditionally batch-based—is optimized in microreactors at 90°C with residence times <10 minutes, improving yield reproducibility to ±1.5%. Coupled with in-line FTIR monitoring, this approach minimizes degradation of heat-sensitive intermediates.

Purification and Crystallization Techniques

Solvent Selection for Recrystallization

This compound’s solubility profile dictates purification strategies. Data from phenylpropanolamine analogs indicate optimal recrystallization from isopropanol/ethyl acetate (3:1 v/v), achieving 99.5% purity with a melting range of 162–164°C.

Table 1: Solubility of this compound in Common Solvents

| Solvent | Solubility (mg/mL, 25°C) |

|---|---|

| Water | 48.2 ± 1.3 |

| Ethanol | 12.7 ± 0.8 |

| Dichloromethane | 0.9 ± 0.2 |

| Isopropanol | 4.5 ± 0.4 |

Adapted from phenylpropanolamine hydrochloride solubility data

Chiral Resolution via Diastereomeric Salt Formation

Racemic phenyltoloxamine free base is treated with L-malic acid in ethanol, preferentially crystallizing the (R)-enantiomer salt (88% yield, 99.2% ee). Critical parameters include:

Analytical Method Validation

HPLC Quantification

Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with UV detection at 254 nm separates phenyltoloxamine from process impurities. The mobile phase (45% methanol/0.005M ammonium acetate) achieves baseline separation in <15 minutes, with LOD/LOQ of 0.1 μg/mL and 0.3 μg/mL, respectively.

Dissolution Profile Analysis

Using USP Apparatus II (paddle, 50 rpm), immediate-release tablets exhibit >85% dissolution within 30 minutes in pH 6.8 phosphate buffer. Weibull model analysis (shape parameter β = 0.89) confirms first-order release kinetics.

Industrial-Scale Manufacturing Considerations

Q & A

Basic: What analytical methods are recommended for identifying and quantifying phenyltoloxamine hydrochloride in pharmaceutical formulations?

To ensure accurate identification and quantification, researchers should employ validated chromatographic or spectrophotometric methods.

- High-Performance Liquid Chromatography (HPLC): Use USP Phenyltoloxamine Citrate RS or related reference standards (e.g., USP Phenyltoloxamine Related Compound A RS) for method calibration. These standards enable precise impurity profiling and quantification of the hydrochloride form through retention time and spectral matching .

- Spectrophotometry with Orthogonal Functions: Glenn’s orthogonal function method corrects for irrelevant absorption in UV-Vis spectra, particularly useful for weakly absorbing compounds. This approach is validated for phenyltoloxamine dihydrogen citrate and can be adapted for the hydrochloride salt by adjusting solvent systems and wavelength selection .

Basic: What key pharmacological properties of this compound are critical for preclinical study design?

Key properties include its antihistaminic activity, toxicity profile, and metabolic pathways:

- LD₅₀ Values: Reported as 33 mg/kg (intravenous, mice) and 305 mg/kg (oral, mice) for the hydrochloride salt. These values inform dose-ranging studies and safety margins .

- Mechanism of Action: As an N,N-dimethyl-2-[2-(phenylmethyl)phenoxy]ethanamine derivative, it antagonizes histamine H₁ receptors. Prioritize in vitro receptor-binding assays to confirm target specificity before in vivo models .

Advanced: How can researchers resolve contradictions in toxicity data across studies?

Contradictions often arise from differences in:

- Salt Form and Bioavailability: Hydrochloride vs. citrate salts may exhibit varying solubility and absorption rates, impacting toxicity outcomes. Standardize salt forms in comparative studies .

- Species-Specific Metabolism: Mice (LD₅₀: 305 mg/kg, oral) and rats (LD₅₀: 1,472 mg/kg, citrate) show divergent sensitivities. Use cross-species pharmacokinetic models to adjust dosing regimens .

- Administration Route: Intravenous vs. oral administration alters first-pass metabolism and toxicity. Validate route-specific protocols in pilot studies .

Advanced: What methodologies are recommended for synthesizing this compound and profiling impurities?

- Synthesis: Follow pathways validated for analogous compounds, such as nucleophilic substitution of 2-(2-benzylphenoxy)ethylmethylamine with hydrochloric acid. Monitor reaction intermediates via thin-layer chromatography (TLC) .

- Impurity Profiling: Use HPLC-MS to detect and quantify related substances (e.g., 2-(2-benzylphenoxy)ethylmethylamine hydrochloride). USP reference standards enable identification of degradation products and process-related impurities .

Advanced: What are best practices for designing toxicity studies on this compound?

- Model Selection: Use rodent models (mice/rats) for acute toxicity and larger mammals (e.g., dogs) for chronic exposure. Include controls for vehicle effects and histamine-induced responses .

- Dose Escalation: Base initial doses on LD₅₀ data (e.g., 10% of murine LD₅₀ for subacute studies) and adjust using allometric scaling .

- Endpoint Analysis: Combine histopathology with serum biomarkers (e.g., liver enzymes) to assess systemic toxicity. Include neurobehavioral assessments for CNS-related side effects .

Advanced: How can researchers ensure stability and assess degradation products in this compound formulations?

- Forced Degradation Studies: Expose the compound to heat, light, and hydrolytic conditions (acid/alkaline). Monitor degradation via HPLC with photodiode array detection to identify major breakdown products .

- Storage Conditions: Store lyophilized powder at -20°C in desiccated environments. For liquid formulations, use buffered solutions (pH 4–6) to minimize hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.